(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazole ring and a piperazine ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring and are known to have a wide range of pharmaceutical applications . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported to date, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of triazoles depends on the position of the nitrogen atom in the five-membered ring. There are two possible isomers of triazole: 1,2,3-triazoles and 1,2,4-triazoles .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their unique structure and properties . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure and the presence of other functional groups .Scientific Research Applications
Antimicrobial Activities
- The compound (4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone and its derivatives have been explored for antimicrobial activities. Some of these derivatives possess good to moderate activities against various microorganisms, indicating potential applications in antimicrobial drug development (Bektaş et al., 2007).
Synthesis and Biological Activity Evaluation
- This chemical has been utilized in the synthesis of novel compounds for biological activity evaluation. For example, it has been involved in the synthesis of new 1,2,4-Triazole derivatives and evaluated for various biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties (Mermer et al., 2018).
Development of PET Tracers for Brain Imaging
- Derivatives of this compound have been synthesized and evaluated for their potential as PET (Positron Emission Tomography) tracers, particularly in mapping cerebral adenosine A2A receptors. This indicates its applicability in neuroimaging and the study of neurological disorders (Zhou et al., 2014).
Synthesis of Anticonvulsant Drugs
- This compound has been involved in the development of new anticonvulsant drugs. For instance, its derivative has been reported as a promising new anticonvulsant drug candidate, highlighting its potential application in the treatment of epilepsy and related disorders (Severina et al., 2021).
Mechanism of Action
Triazolopyrimidines
are a class of compounds that have been studied for their potential biological activities . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . are a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have been found to exhibit a wide range of pharmacological properties, including antipsychotic and antidepressant activity.Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-3-4-16-36-21-10-8-19(9-11-21)26(34)32-14-12-31(13-15-32)24-23-25(28-18-27-24)33(30-29-23)20-6-5-7-22(17-20)35-2/h5-11,17-18H,3-4,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLFEKYDYHNRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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